1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonyl-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2S/c1-2-20-11-13-21(14-12-20)24(22,23)18-9-5-16(6-10-18)15-3-7-17(19)8-4-15/h3-10H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTUZXBJCAJYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Reductive Amination
A copper-cobalt-molybdenum/alumina (Cu-Co-Mo/Al₂O₃) catalyst enables the direct ethylation of piperazine under hydrogenation conditions. According to patent CN1962649A, this heterogeneous catalyst (containing 1–70% Cu, 0.1–20% Co, and 0.1–10% Mo) facilitates the reaction between piperazine and ethanol or ethylamine at 160–220°C and 1–5 MPa hydrogen pressure. The process achieves yields exceeding 80% with high selectivity, minimizing byproducts such as diethylated piperazine.
Table 1: Catalytic Conditions for 4-Ethylpiperazine Synthesis
| Catalyst Composition | Temperature (°C) | Pressure (MPa) | Yield (%) |
|---|---|---|---|
| 10% Cu, 5% Co, 2% Mo | 180 | 3 | 82 |
| 15% Cu, 3% Co, 1% Mo | 200 | 4 | 85 |
Nucleophilic Alkylation
Alternative approaches involve alkylating piperazine with ethyl halides. For example, reacting piperazine with ethyl bromide in anhydrous toluene at 60°C for 12 hours in the presence of potassium carbonate yields 4-ethylpiperazine. However, this method requires careful stoichiometric control to avoid over-alkylation.
Synthesis of 4'-Chloro-[1,1'-biphenyl]-4-sulfonyl Chloride
The biphenyl sulfonyl chloride intermediate is prepared via sulfonation and chlorination:
Sulfonation of 4'-Chloro-1,1'-biphenyl
Chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C selectively sulfonates the para position of the biphenyl system. After 4 hours, the reaction mixture is quenched with ice water to yield 4'-chloro-[1,1'-biphenyl]-4-sulfonic acid.
Conversion to Sulfonyl Chloride
Thionyl chloride (SOCl₂) reacts with the sulfonic acid derivative under reflux (70°C) for 3 hours to form the corresponding sulfonyl chloride. The product is purified via vacuum distillation, achieving >95% purity.
Coupling of 4-Ethylpiperazine with Biphenyl Sulfonyl Chloride
The final step involves nucleophilic substitution between 4-ethylpiperazine and the sulfonyl chloride:
Reaction Conditions
In anhydrous dichloromethane, 4-ethylpiperazine (1.2 equivalents) is added dropwise to a solution of 4'-chloro-[1,1'-biphenyl]-4-sulfonyl chloride (1 equivalent) at 0°C. Triethylamine (2 equivalents) neutralizes liberated HCl, and the reaction proceeds at room temperature for 6 hours.
Table 2: Optimization of Coupling Reaction
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | Triethylamine | 6 | 78 |
| Tetrahydrofuran | Diisopropylethylamine | 8 | 72 |
Purification
Crude product is washed with 5% aqueous HCl to remove unreacted amine, followed by recrystallization from ethanol-isopropanol (1:3 v/v) to afford white crystalline solid. Purity exceeds 98% as confirmed by HPLC.
Analytical Characterization
Key spectroscopic data validate the structure:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.40 (q, J=7.2 Hz, 2H, NCH₂), 3.02–3.18 (m, 8H, piperazine), 7.48–7.82 (m, 8H, biphenyl).
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).
Challenges and Mitigation Strategies
- Racemization : While the target compound lacks chiral centers, intermediates like biphenyl sulfonic acid may require stereochemical control. Using optically pure reagents and low-temperature conditions minimizes racemization.
- Byproduct Formation : Excess ethylating agents lead to diethylpiperazine. Stoichiometric precision and catalytic methods mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a biphenyl derivative.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Strong nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds depending on the nucleophile used.
Scientific Research Applications
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. The ethylpiperazine moiety may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
Substituent Position and Electronic Effects: The 4'-chloro substitution on the biphenyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to simpler phenylsulfonyl analogs (e.g., 4-methylphenyl in ). Ethyl substitution on piperazine (vs.
Biological Activity Trends :
- Compounds with bulky aromatic sulfonyl groups (e.g., biphenyl in the target compound) often exhibit improved pharmacokinetic profiles but may face metabolic stability challenges due to increased molecular weight .
- Chlorine substitution on the aromatic ring is a common strategy to enhance binding affinity to hydrophobic pockets in enzyme active sites, as seen in analogs with anticancer and antimicrobial activities .
Pharmacological and Computational Insights
- Anticancer Activity : Benzhydryl-substituted analogs (e.g., ) showed moderate cytotoxicity against HeLa cells (IC₅₀ = 12.5 µM), attributed to sulfonamide-induced apoptosis .
- CNS Modulation: Ethylpiperazine derivatives are hypothesized to interact with serotonin (5-HT₃) or dopamine receptors due to structural resemblance to known antipsychotics .
- Computational SAR : Molecular docking studies on similar compounds suggest that the 4'-chloro-biphenyl sulfonyl group may enhance π-π stacking with aromatic residues in receptor binding pockets .
Biological Activity
1-({4'-Chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H22ClN2O2S
- Molecular Weight : 350.86 g/mol
- CAS Number : Not widely listed, but related compounds are documented.
The compound is believed to interact with several biological pathways, including:
- Apoptosis : Induces programmed cell death in cancer cells.
- Cell Cycle Regulation : Modulates cell cycle checkpoints, potentially inhibiting tumor growth.
- Protein Kinase Inhibition : Targets various kinases involved in signaling pathways that regulate cell proliferation and survival.
Biological Activity Overview
This compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Anticancer | Shows potential in inhibiting cancer cell proliferation via apoptosis induction. |
| Antiviral | Exhibits activity against various viruses by disrupting viral replication. |
| Anti-inflammatory | Reduces inflammation through modulation of cytokine production. |
Anticancer Activity
A study conducted on the compound's effect on human cancer cell lines demonstrated significant cytotoxicity. The mechanism was linked to the activation of caspases, which are crucial for apoptosis:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Results : IC50 values were found to be in the micromolar range, indicating effective inhibition of cell growth.
Antiviral Properties
Research has indicated that the compound can inhibit the replication of certain viruses:
- Viruses Tested : Influenza virus, HIV.
- Mechanism : Disruption of viral entry into host cells and interference with viral RNA synthesis.
Anti-inflammatory Effects
In vitro studies highlighted the compound's ability to modulate inflammatory responses:
- Cytokines Measured : IL-6, TNF-alpha.
- Results : Significant reduction in cytokine levels was observed when treated with the compound.
Safety and Toxicity
Safety assessments have shown that while the compound exhibits promising biological activity, it is essential to evaluate its toxicity profile through comprehensive studies:
| Parameter | Findings |
|---|---|
| Acute Toxicity | Low toxicity observed in initial tests. |
| Chronic Exposure | Further studies needed for long-term effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
